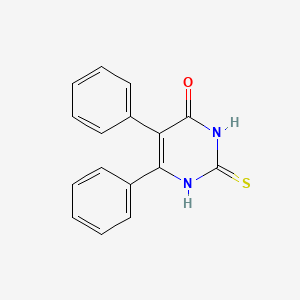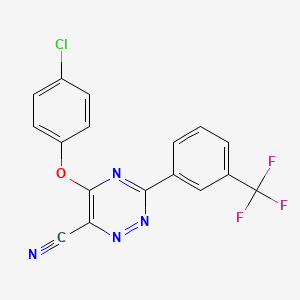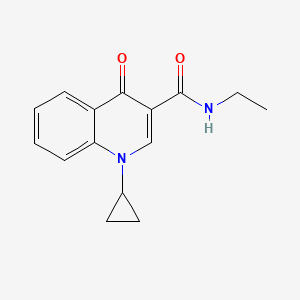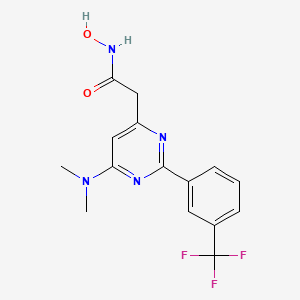
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with dimethylamine and trifluoromethyl-substituted benzene derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification steps are also integral to the industrial synthesis process .
化学反応の分析
Types of Reactions
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of functionalized pyrimidine derivatives .
科学的研究の応用
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.
Medicine: Explored for its therapeutic potential in treating various conditions, including cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical pathways involved in disease progression, such as cell proliferation and inflammation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Thioglycoside derivatives: Exhibiting significant cytotoxic activities against various cancer cell lines.
Uniqueness
4-Pyrimidineacetamide, 6-(dimethylamino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific trifluoromethyl substitution, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
特性
CAS番号 |
42055-78-7 |
|---|---|
分子式 |
C15H15F3N4O2 |
分子量 |
340.30 g/mol |
IUPAC名 |
2-[6-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15F3N4O2/c1-22(2)12-7-11(8-13(23)21-24)19-14(20-12)9-4-3-5-10(6-9)15(16,17)18/h3-7,24H,8H2,1-2H3,(H,21,23) |
InChIキー |
LIPICLBLILGSAG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=C1)CC(=O)NO)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
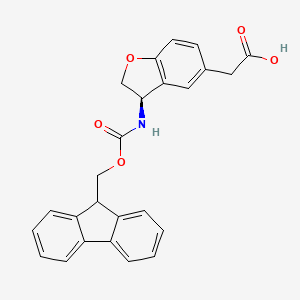
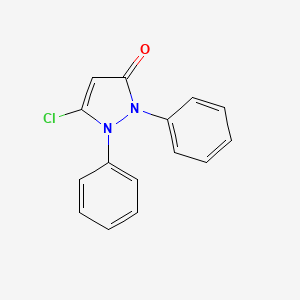
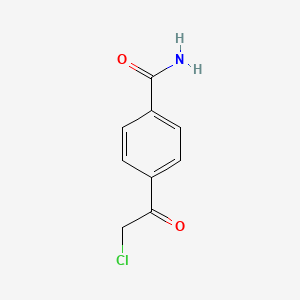
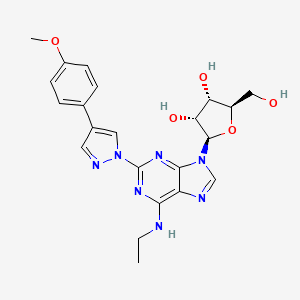
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)
